BenchChemオンラインストアへようこそ!

trans-ACPD

mGluR pharmacology receptor selectivity excitotoxicity

trans-ACPD is the definitive mGluR agonist for neuroscience research. As a racemic mixture of (1S,3R)- and (1R,3S)-ACPD, it selectively activates group I/II mGluRs without iGluR cross-reactivity, preventing data confounding. With EC50 values of 2 μM (mGluR2) and 15–23 μM (mGluR1/5), it uniquely enables joint group I/II modulation for hippocampal LTP/LTD and cAMP assays. Superior safety profile vs. cis-ACPD: minimal neurotoxicity and 6-fold lower convulsant potency. Choose trans-ACPD for reproducible, selective mGluR studies.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 67684-64-4
Cat. No. B1683217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-ACPD
CAS67684-64-4
Synonyms(trans)-1-aminocyclopentyl-1,3-dicarboxylate
1-amino-1,3-dicarboxycyclopentane
1-amino-1,3-dicarboxycyclopentane, (cis)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1R,3R)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1S,3S)-isomer
1-amino-1,3-dicarboxycyclopentane, trans-(1R,3S)-isomer
1-amino-cyclopentyl-trans-1S,3R-dicarboxylate
1-aminocyclopentane-1,3-dicarboxylic acid
1-aminocyclopentyl-1,3-dicarboxylic acid
1R,3S-ACPD
1S,3R-ACPD
ACPD-1S,3R
cis-1-amino-1,3-cyclopentanecarboxylic acid
cis-ACPD
t-ACPD
trans-1-aminocyclopentane-1,3-dicarboxylate
trans-ACPD
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)(C(=O)O)N
InChIInChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1
InChIKeyYFYNOWXBIBKGHB-CLZZGJSISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





trans-ACPD (CAS 67684-64-4): Selective Group I/II mGluR Agonist for Differentiated Glutamatergic Signaling Research and Procurement


trans-ACPD ((±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid; CAS 67684-64-4) is a racemic (equimolar) mixture of (1S,3R)-ACPD and (1R,3S)-ACPD that functions as a conformationally constrained analog of L-glutamate [1]. It exhibits selective agonist activity at metabotropic glutamate receptors (mGluRs), with a distinct pharmacological profile characterized by dual group I and group II mGluR activation. In recombinant systems, trans-ACPD demonstrates EC50 values of 2 μM at mGluR2, 15 μM at mGluR1, 23 μM at mGluR5, and approximately 800 μM at mGluR4 . This selectivity profile, combined with its inability to directly activate ionotropic glutamate receptors (iGluRs), establishes trans-ACPD as an essential pharmacological tool for dissecting mGluR-mediated signaling pathways in neuropharmacology and synaptic physiology [2].

Why trans-ACPD Cannot Be Replaced by Generic mGluR Agonists or Structural Analogs in Critical Experimental Systems


The pharmacological differentiation between trans-ACPD and its close structural analogs or alternative mGluR agonists is not merely academic but operationally critical for experimental reproducibility and data interpretation. trans-ACPD exists as a racemic mixture of (1S,3R)- and (1R,3S)-ACPD enantiomers, which exhibit stereoselective functional activities; the (1S,3R) isomer is the active component for synaptic depression, while the (1R,3S) isomer is functionally inert at 50 μM . Furthermore, the cis isomer (cis-ACPD) demonstrates a fundamentally divergent receptor selectivity profile, acting as a potent NMDA receptor agonist with >300 μM EC50 at group I mGluRs, thereby introducing confounding iGluR-mediated effects that trans-ACPD lacks . Other widely used mGluR agonists, such as DHPG (group I-selective) or DCG-IV (group II-selective), do not replicate the dual group I/II activation profile of trans-ACPD, which is essential for studies requiring simultaneous modulation of multiple mGluR subtypes, as demonstrated in hippocampal synaptic plasticity paradigms [1]. Therefore, generic substitution without rigorous cross-validation of receptor activation patterns and functional outcomes will compromise experimental integrity and procurement value.

Quantitative Differentiation Evidence for trans-ACPD: Comparative Pharmacological and Functional Profiling Against Closest Analogs


mGluR Subtype Selectivity Profile: trans-ACPD vs. cis-ACPD Reveals Distinct Ionotropic vs. Metabotropic Bias

trans-ACPD demonstrates a 12-fold higher potency for activating metabotropic glutamate receptors (as measured by phosphoinositide hydrolysis stimulation) relative to its ability to displace NMDA receptor binding ([3H]CGS-19755), whereas cis-ACPD shows a 30-fold bias in the opposite direction, acting preferentially as an NMDA receptor ligand [1]. At group I mGluRs (mGluR1 and mGluR5), cis-ACPD exhibits negligible agonist activity with EC50 values >300 μM, while trans-ACPD activates these receptors with EC50 values of 15 μM and 23 μM, respectively .

mGluR pharmacology receptor selectivity excitotoxicity

In Vivo Excitotoxic Liability: trans-ACPD Confers Significantly Reduced Neuronal Degeneration Compared to cis-ACPD

Following stereotaxic injection into the mature rat striatum, trans-ACPD at doses up to 5,000 nmol produced minimal signs of neuronal degeneration, whereas cis-ACPD induced extensive, dose-dependent neurodegeneration at 100–1,000 nmol [1]. In neonatal rat striatum, trans-ACPD was non-excitotoxic at 1,200 nmol, while cis-ACPD caused significant damage at 50–200 nmol [1]. Furthermore, cis-ACPD is six times more potent as a convulsant in neonatal rats when compared to trans-ACPD following intraperitoneal administration [1].

neuroprotection excitotoxicity striatal lesion

Synaptic Transmission Modulation: Stereospecific Activity of (1S,3R)-ACPD Within the trans-ACPD Racemate

In hippocampal slice electrophysiology experiments, the (1S,3R) isomer of trans-ACPD was effective at depressing synaptic transmission, while the (1R,3S) isomer showed no functional effect at concentrations up to 50 μM . trans-ACPD (racemic mixture) applied at concentrations of 50 μM and above completely and reversibly inhibited excitatory postsynaptic field potentials in the CA1 region, but had no effect on excitatory postsynaptic currents (EPSCs) recorded under voltage clamp [1]. The cis isomer (cis-ACPD) also depressed transmission but did so at concentrations from 25–100 μM, potentially through a different mechanism involving NMDA receptor activation .

synaptic depression stereoselectivity hippocampus

cAMP Accumulation in Native Tissue: trans-ACPD Demonstrates Region-Specific Second Messenger Modulation

trans-ACPD increases cAMP accumulation in adult rat cerebral cortex slices with an EC50 of 47.8 μM, but does not elevate cAMP in isolated rat embryonic neurons or neonatal glial cells at concentrations ranging from 1 to 1,000 μM . This region- and cell-type-specific response profile is distinct from other mGluR agonists; for example, the group I-selective agonist DHPG typically increases cAMP in a broader range of cell types, while group II-selective agonists like DCG-IV decrease cAMP [1].

cAMP signaling cerebral cortex second messenger

Phosphoinositide Hydrolysis Stimulation: trans-ACPD Potency in Native Tissue Compared to Recombinant Systems

In neonatal rat hippocampal slices, trans-ACPD stimulates phosphoinositide (PI) hydrolysis with an EC50 value of 51 μM . This native tissue potency differs from the recombinant receptor EC50 values reported for group I mGluRs (15 μM at mGluR1, 23 μM at mGluR5), reflecting the complexity of receptor coupling in native neuronal environments . For comparison, the group I-selective agonist DHPG stimulates PI hydrolysis in similar preparations with an EC50 of approximately 10–20 μM, while L-CCG-1, another conformationally constrained glutamate analog, shows higher potency (EC50 ~1–10 μM) but with different subtype selectivity [1].

phosphoinositide turnover hippocampus neonatal brain

Optimal Scientific and Industrial Application Scenarios for trans-ACPD Procurement Based on Verified Differential Evidence


Hippocampal Synaptic Plasticity Studies Requiring Simultaneous Group I and II mGluR Activation

trans-ACPD is the preferred tool for inducing chemical long-term potentiation (LTP) or long-term depression (LTD) in hippocampal slice preparations where co-activation of group I and group II mGluRs is required. The dual activation profile (EC50: mGluR1 = 15 μM, mGluR2 = 2 μM, mGluR5 = 23 μM) enables investigation of mGluR-NMDA receptor crosstalk in plasticity induction, as demonstrated in CA1 neurons where trans-ACPD application in combination with subthreshold NMDA receptor activation triggers LTP [1]. Alternative agonists such as DHPG (group I-selective) or DCG-IV (group II-selective) do not replicate this cooperative signaling, making trans-ACPD uniquely suited for these experiments [2].

In Vivo Neuropharmacology Studies Requiring mGluR Activation Without Excitotoxic Confounds

For in vivo experiments involving stereotaxic injection into brain regions such as the striatum or hippocampus, trans-ACPD offers a critical safety margin over cis-ACPD. trans-ACPD produces minimal neuronal degeneration at doses up to 5,000 nmol (mature) and 1,200 nmol (neonatal), whereas cis-ACPD causes extensive damage at 100–1,000 nmol and 50–200 nmol, respectively [1]. Additionally, trans-ACPD exhibits 6-fold lower convulsant potency, reducing experimental attrition and confounding behavioral effects [1]. This differential excitotoxic profile makes trans-ACPD the compound of choice for chronic infusion or repeated administration paradigms.

Presynaptic mGluR Function Assays Using Electrophysiological Endpoints

trans-ACPD is specifically indicated for electrophysiological studies aimed at isolating presynaptic mGluR effects. At 50 μM and above, trans-ACPD completely and reversibly inhibits excitatory postsynaptic field potentials in hippocampal CA1 without altering excitatory postsynaptic currents (EPSCs) recorded under voltage clamp [1]. This dissociation between field potential depression and EPSC stability is a hallmark of presynaptic modulation of neurotransmitter release, a pharmacological signature not observed with NMDA receptor agonists or group I-selective mGluR agonists, which typically alter both field potentials and EPSCs [2].

Region-Specific cAMP Signaling Studies in Mature Cortical Tissue

For experiments investigating mGluR-mediated cAMP modulation in adult cerebral cortex, trans-ACPD provides a region-specific response profile (EC50 = 47.8 μM) that is absent in embryonic neurons or neonatal glia [1]. This developmental and regional specificity is not replicated by group-selective mGluR agonists, which typically produce more generalized cAMP responses across cell types [2]. Researchers studying age-dependent or region-specific alterations in mGluR signaling should procure trans-ACPD to ensure experimental relevance to mature cortical physiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-ACPD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.